Urofollitropin is synthesized through a process involving the extraction and purification of follicle-stimulating hormone from the urine of postmenopausal women. The synthesis process typically includes:
The molecular structure of urofollitropin consists of two non-covalently linked glycoprotein subunits: an alpha subunit and a beta subunit. Each subunit contains carbohydrate chains that are critical for the biological activity and stability of the hormone. The glycosylation pattern can vary, leading to different isoforms with distinct pharmacokinetic properties.
Urofollitropin undergoes several biochemical reactions upon administration:
Urofollitropin functions primarily by stimulating ovarian follicles to grow and mature in preparation for ovulation. The mechanism involves:
The specific activity can vary based on the source and purification method used, which affects clinical efficacy .
Urofollitropin is primarily used in reproductive medicine for:
Urofollitropin remains a vital component in fertility treatments due to its unique properties derived from natural sources, providing an alternative to synthetic preparations while maintaining effectiveness in clinical applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4